Tetracaine hydrochloride

Catalog No.
S545009
CAS No.
136-47-0
M.F
C15H25ClN2O2
M. Wt
300.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracaine hydrochloride

CAS Number

136-47-0

Product Name

Tetracaine hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)C.[Cl-]

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Tetracaine hydrochloride; Amethocaine hydrochloride; Butylocaine; Curtacain; Decicain; Gingicain; PantocaineM; Intercaine; Leocaine; Menonasal; Niphanoid; Tetracaine HCl.

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl

Description

The exact mass of the compound Tetracaine hydrochloride is 300.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of action:

Scientists are interested in understanding how TH produces its anesthetic effect at the cellular level. Studies have investigated how TH interacts with nerves to block sodium channels, which are essential for nerve impulse transmission. This research helps to improve our understanding of how local anesthetics work in general [].

  • A recent study explored how TH induces a specific type of cell death (pyroptosis) in macrophages, immune system cells []. This finding suggests potential unintended cellular effects of TH that require further investigation.

Development of new delivery methods:

Researchers are exploring ways to improve the delivery of TH for specific applications. For example, studies have investigated the use of nanoparticles to deliver TH to targeted areas of the body []. This could potentially reduce side effects and improve the effectiveness of TH treatment.

Tetracaine hydrochloride is a local anesthetic belonging to the ester class of anesthetics. It is primarily utilized for its ability to provide temporary loss of sensation in specific areas of the body. The compound is characterized by its chemical formula, C₁₅H₂₄ClN₂O₂, and a molecular weight of approximately 264.369 g/mol. Tetracaine hydrochloride is known for its potent anesthetic properties, making it a common choice in medical settings, particularly for ocular procedures and minor surgical interventions .

Tetracaine acts as a local anesthetic by reversibly blocking the sodium channels in nerve membranes. This prevents the propagation of nerve impulses, leading to numbness in the applied area [].

  • Toxicity: High doses or accidental ingestion can cause central nervous system depression, seizures, and even death.
  • Eye irritation: Transient stinging or burning sensation upon application is common. Prolonged use may damage the corneal epithelium.
  • Allergic reactions: Although rare, allergic reactions to tetracaine can occur.

Tetracaine hydrochloride undergoes hydrolysis in the body, primarily mediated by plasma esterases, resulting in the formation of para-aminobenzoic acid and diethylaminoethanol. This metabolic pathway is significant as it influences the drug's pharmacokinetics and potential interactions with other medications, particularly sulfonamides, which can be affected by the metabolites produced .

In laboratory settings, tetracaine hydrochloride can also participate in various

As a local anesthetic, tetracaine hydrochloride exerts its effects by reversibly blocking voltage-gated sodium ion channels in neuronal cell membranes. This action prevents sodium influx necessary for the initiation and propagation of action potentials, effectively leading to local anesthesia . The compound has a high affinity for melanin, which can influence its efficacy based on tissue pigmentation .

Common adverse effects associated with tetracaine include localized reactions such as erythema and skin discoloration. Systemic reactions are rare but may include dizziness and headache, particularly if absorbed systemically .

The synthesis of tetracaine hydrochloride typically involves several key steps:

  • Reaction of p-Nitrobenzoyl Chloride and 2-Dimethylaminoethanol: This initial step produces p-nitrobenzoic acid-2-dimethylaminoethyl.
  • Reduction: The p-nitro compound is reduced to yield p-aminobenzoic acid-2-dimethylaminoethyl.
  • Formation of Pontocaine: This intermediate reacts with 1-bromobutane under basic conditions to form pontocaine.
  • Final Reaction with Hydrochloric Acid: Pontocaine is then reacted with hydrochloric acid to yield tetracaine hydrochloride .

This method is notable for its high yield and efficiency compared to other synthetic routes.

Tetracaine hydrochloride is widely used in various medical applications:

  • Ocular Procedures: It serves as an effective topical anesthetic for eye surgeries and examinations.
  • Minor Surgical Procedures: It is utilized in dermatological procedures to minimize pain during interventions.
  • Pain Management: Tetracaine is sometimes incorporated into formulations for managing localized pain .

Tetracaine hydrochloride interacts with various other compounds and medications. Its primary interaction involves the hydrolysis products that may affect the efficacy of sulfonamide antibiotics due to competitive metabolism. Additionally, caution is advised when used alongside other anesthetics due to potential cumulative effects on systemic toxicity .

Studies have indicated that systemic absorption can occur when applied over large surface areas or for extended periods, necessitating careful monitoring during administration .

Several compounds share similarities with tetracaine hydrochloride in terms of their chemical structure or pharmacological effects. Below are some notable examples:

Compound NameClassPrimary UseUnique Features
LidocaineAmide AnestheticLocal anesthesiaFaster onset; less potent than tetracaine
ProcaineEster AnestheticLocal anesthesiaShorter duration; less potent
BupivacaineAmide AnestheticRegional anesthesiaLonger duration; higher cardiotoxicity
CocaineNatural AlkaloidLocal anesthesia; vasoconstrictorUnique stimulant properties

Tetracaine hydrochloride stands out due to its potency and longer duration of action compared to many other local anesthetics, making it particularly useful in settings requiring prolonged anesthesia .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.1604557 g/mol

Monoisotopic Mass

300.1604557 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5NF5D4OPCI

Related CAS

94-24-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (91.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H370 (23.97%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Local anaesthesia

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

53762-93-9
136-47-0

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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2: Zhao LM, Gan L, Zhang Y. Matrix effect-free on-line pass-through cleanup procedure for the fast determination of local anesthetic drug by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2019 Nov 1;1130-1131:121831. doi: 10.1016/j.jchromb.2019.121831. Epub 2019 Oct 21. PubMed PMID: 31669630.
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4: Kleris RS, Keswani A, Lugar P. The Eyes Have It: Eyelid Swelling and Rash in a 79-year-old Woman With Macular Degeneration. Allergy Rhinol (Providence). 2018 May 1;9:2152656718763385. doi: 10.1177/2152656718763385. eCollection 2018 Jan-Dec. PubMed PMID: 29977647; PubMed Central PMCID: PMC6028157.
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6: Ridruejo C, Centellas F, Cabot PL, Sirés I, Brillas E. Electrochemical Fenton-based treatment of tetracaine in synthetic and urban wastewater using active and non-active anodes. Water Res. 2018 Jan 1;128:71-81. doi: 10.1016/j.watres.2017.10.048. Epub 2017 Oct 23. PubMed PMID: 29091806.
7: Waldman N, Winrow B, Densie I, Gray A, McMaster S, Giddings G, Meanley J. An Observational Study to Determine Whether Routinely Sending Patients Home With a 24-Hour Supply of Topical Tetracaine From the Emergency Department for Simple Corneal Abrasion Pain Is Potentially Safe. Ann Emerg Med. 2018 Jun;71(6):767-778. doi: 10.1016/j.annemergmed.2017.02.016. Epub 2017 May 5. PubMed PMID: 28483289.
8: Ethington J, Goldmeier D, Gaynes BI. Exponential Decay Metrics of Topical Tetracaine Hydrochloride Administration Describe Corneal Anesthesia Properties Mechanistically. Cornea. 2017 Mar;36(3):363-366. doi: 10.1097/ICO.0000000000001125. PubMed PMID: 28060026.
9: Venturi F, Blocker T, Dees DD, Madsen R, Brinkis J. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines. Vet Ophthalmol. 2017 Sep;20(5):405-410. doi: 10.1111/vop.12440. Epub 2016 Dec 15. PubMed PMID: 27981712.
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11: Pang X, Fan TJ. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro. Int J Ophthalmol. 2016 Apr 18;9(4):497-504. doi: 10.18240/ijo.2016.04.04. eCollection 2016. PubMed PMID: 27162719; PubMed Central PMCID: PMC4853342.
12: Jichao S, Cuida M, Mingxing C, Yunyun W, Dongdong Z. Oral dyclonine hydrochloride mucilage versus tetracaine spray in electronic flexible laryngoscopy: A prospective, randomized controlled trial. Am J Otolaryngol. 2016 Mar-Apr;37(2):169-71. doi: 10.1016/j.amjoto.2015.12.005. Epub 2015 Dec 9. PubMed PMID: 26954876.
13: Ciancio SG, Marberger AD, Ayoub F, Garlapo DA, Pantera EA Jr, Pantera CT, Al-Mubarak S, Sobieraj BD, He DY, Myneni SR. Comparison of 3 intranasal mists for anesthetizing maxillary teeth in adults: A randomized, double-masked, multicenter phase 3 clinical trial. J Am Dent Assoc. 2016 May;147(5):339-347.e1. doi: 10.1016/j.adaj.2015.11.009. Epub 2016 Feb 15. PubMed PMID: 26892312.
14: Teixeira RS, Cova TF, Silva SM, Oliveira R, do Vale ML, Marques EF, Pais AA, Veiga FJ. Novel serine-based gemini surfactants as chemical permeation enhancers of local anesthetics: A comprehensive study on structure-activity relationships, molecular dynamics and dermal delivery. Eur J Pharm Biopharm. 2015 Jun;93:205-13. doi: 10.1016/j.ejpb.2015.02.024. Epub 2015 Mar 6. PubMed PMID: 25748796.
15: Teixeira RS, Cova TF, Silva SM, Oliveira R, Araújo MJ, Marques EF, Pais AA, Veiga FJ. Lysine-based surfactants as chemical permeation enhancers for dermal delivery of local anesthetics. Int J Pharm. 2014 Oct 20;474(1-2):212-22. doi: 10.1016/j.ijpharm.2014.08.002. Epub 2014 Aug 7. Erratum in: Int J Pharm. 2014 Nov 20;475(1-2):633. PubMed PMID: 25108047.
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